5-(5,6-dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
5-(5,6-dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrimidine ring and a fluorophenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(5,6-dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves multiple steps, including the formation of the pyrimidine ring and the introduction of the fluorophenyl group. The synthetic route typically starts with the preparation of the pyrimidine precursor, followed by the addition of the fluorophenyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(5,6-dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in binding studies.
Medicine: Research may explore its potential as a therapeutic agent or a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrimidine ring and the fluorophenyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-(5,6-dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide include other pyrimidine derivatives and fluorophenyl-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the pyrimidine ring and the fluorophenyl group, which may confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c1-12-13(2)21-11-22-18(12)24-7-14-9-25(10-15(14)8-24)19(26)23-17-6-4-3-5-16(17)20/h3-6,11,14-15H,7-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMLZHMFFMPVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)NC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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